molecular formula C23H21N7O3 B2983941 6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207042-81-6

6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2983941
CAS No.: 1207042-81-6
M. Wt: 443.467
InChI Key: NSNHVAYPYSJAKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C23H21N7O3 and its molecular weight is 443.467. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

This compound belongs to a class of chemicals that undergo diverse chemical reactions leading to the formation of various heterocyclic compounds. Such reactions are fundamental in developing pharmaceuticals and materials with specific properties. For instance, compounds related to the mentioned chemical structure have been synthesized through reactions involving active methylene compounds, hydrazine hydrate, hydroxylamine, and heterocyclic amines. These reactions afford derivatives with potential antimicrobial activities, demonstrating the synthetic utility and biological relevance of this chemical scaffold (Farghaly, 2008).

Pharmacological Activities

Derivatives similar to the specified chemical have shown a range of pharmacological activities. This includes compounds with potent anti-hypertensive effects, showcasing significant reductions in mean arterial blood pressure in experimental settings. Such findings indicate the therapeutic potential of these compounds in managing cardiovascular diseases (Keshari et al., 2020). Additionally, certain derivatives have been evaluated for their antimicrobial properties against various pathogens, suggesting their application in treating infectious diseases (Bektaş et al., 2007).

Molecular Modeling and Design

The design and synthesis of derivatives based on this chemical structure have been guided by pharmacophore modeling, molecular properties analysis, and structure-activity relationship (SAR) studies. These methodologies enable the identification of compounds with desired biological activities, optimizing their therapeutic efficacy and safety profiles. Such approaches are critical in drug discovery and development, illustrating the compound's role in facilitating the creation of novel therapeutic agents (Keshari et al., 2020).

Properties

IUPAC Name

6-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N7O3/c1-4-32-18-9-7-17(8-10-18)30-22-20(26-28-30)23(31)29(13-24-22)12-19-25-21(27-33-19)16-6-5-14(2)15(3)11-16/h5-11,13H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNHVAYPYSJAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=C(C=C5)C)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.